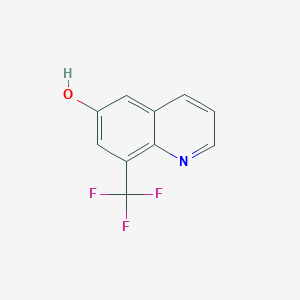

6-Hydroxy-8-(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-8-(trifluoromethyl)quinoline is a chemical compound belonging to the quinoline family. It is characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 8th position on the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-hydroxyquinoline with trifluoromethylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydroxy group at position 6 participates in substitution reactions under acidic or catalytic conditions:

-

Chlorination : Treatment with POCl₃ in refluxing CHCl₃ replaces the hydroxyl group with chlorine, yielding 6-chloro-8-(trifluoromethyl)quinoline. This intermediate is critical for further cross-coupling reactions .

-

Etherification : Reaction with benzyl bromide (BnBr) in DMF using K₂CO₃ as a base forms 6-benzyloxy-8-(trifluoromethyl)quinoline, a protected derivative for oxidation studies .

Cross-Coupling Reactions

The chloro derivative serves as a substrate for palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl/heteroaryl boronic acids under microwave-assisted Pd(0) catalysis (e.g., Pd(PPh₃)₄) to introduce diverse substituents at position 6 .

| Boronic Acid | Product | Yield | Conditions |

|---|---|---|---|

| Phenyl | 6-Ph-quinoline | 78% | Microwave, 30 min |

| 2-Pyridyl | 6-(2-Py)-quinoline | 85% | Microwave, 25 min |

Oxidation and Reduction

-

Oxidation to Quinones : Fremy’s salt (potassium nitrosodisulfonate) oxidizes the hydroxy group to a quinone structure, forming 6,8-bis(trifluoromethyl)quinoline-5,8-dione .

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the quinoline ring but is hindered by the trifluoromethyl group’s electron-withdrawing effect .

Condensation and Cyclization

-

Schiff Base Formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) and amines (e.g., 2-amino-4-hydroxypyridine) in ethanol to form imine derivatives .

-

Friedländer Annulation : Under Rh(III) catalysis, participates in tandem cyclization with alkynes to synthesize polycyclic quinoline derivatives .

Metal Complexation

The hydroxy and nitrogen sites enable coordination with transition metals:

-

Zinc(II) Complexation : Binds Zn²⁺ via the hydroxy and quinoline nitrogen, as shown by NMR shifts (Δδ = 0.04–0.07 ppm) .

-

Antimicrobial Activity : Cu(II) complexes exhibit enhanced bioactivity against Mycobacterium smegmatis (MIC = 15.6 µg/mL) .

Biological Activity Implications

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of quinoline, including 6-hydroxy-8-(trifluoromethyl)quinoline, exhibit potent antimicrobial and anticancer activities. A study highlighted that certain quinoline compounds displayed minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against Clostridium difficile, comparable to established treatments like Vancomycin . Additionally, various derivatives have shown efficacy against multiple cancer cell lines, including lung carcinoma and cervical carcinoma .

Case Study: Efficacy in Animal Models

In a controlled study involving mice infected with C. difficile, treatment with this compound resulted in a significant increase in survival rates and a marked reduction in diarrhea symptoms compared to untreated controls . This suggests potential for therapeutic applications in treating bacterial infections.

Agricultural Chemicals

Herbicides and Fungicides

The trifluoromethyl group in this compound enhances its potency and selectivity as an agricultural chemical. It has been explored as a component in formulations for herbicides and fungicides, providing effective pest control while minimizing environmental impact . The compound’s unique structure allows for modifications that can improve its efficacy against specific agricultural pests.

Fluorescent Probes

Biological Imaging Applications

The compound's ability to absorb and emit light at specific wavelengths makes it suitable for developing fluorescent probes used in biological imaging. This application is crucial for tracking cellular processes in real-time, allowing researchers to visualize dynamic biological events .

Comparative Data Table

| Application Area | Specific Use Cases | Efficacy/Findings |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents, anticancer drugs | MICs ≤ 1.0 μg/mL against C. difficile |

| Agricultural Chemicals | Herbicides, fungicides | Enhanced potency and selectivity |

| Fluorescent Probes | Biological imaging | Effective for real-time tracking of cellular processes |

Broader Implications

Metal Chelation Properties

Compounds like this compound are also recognized for their metal-chelating properties, which may aid in restoring metal balance in biological systems. This could have implications for treating metal-related diseases .

Mécanisme D'action

The mechanism of action of 6-Hydroxy-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes in microbial metabolism. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparaison Avec Des Composés Similaires

- 4-Hydroxy-8-(trifluoromethyl)quinoline

- 8-Hydroxyquinoline

- 6-Methoxyquinoline

Comparison: 6-Hydroxy-8-(trifluoromethyl)quinoline is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential for diverse chemical reactions. Compared to similar compounds, it may exhibit higher biological activity and different reactivity patterns .

Activité Biologique

6-Hydroxy-8-(trifluoromethyl)quinoline is a derivative of the 8-hydroxyquinoline family, known for its diverse biological activities. The incorporation of a trifluoromethyl group enhances its pharmacological properties, making it an interesting subject for research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound possesses distinct chemical characteristics due to the presence of the hydroxyl and trifluoromethyl groups. Its molecular formula is C9H6F3N with a molecular weight of approximately 201.15 g/mol. The trifluoromethyl group significantly influences its lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : Similar to other 8-hydroxyquinoline derivatives, this compound exhibits metal-chelating properties, which can be beneficial in neuroprotection and cancer therapy by sequestering metal ions that contribute to oxidative stress .

- Enzyme Inhibition : Research indicates that quinoline derivatives can inhibit various enzymes, including those involved in cancer metabolism and inflammation . The trifluoromethyl substitution may enhance binding affinity to target enzymes.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent .

Biological Activities

The biological activities of this compound are summarized in the following table:

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cytoprotective Effects : A study optimized derivatives of 8-hydroxyquinoline for cytoprotection against oxidative stress. The trifluoromethyl variant showed significant protective effects in cellular assays, indicating its potential for treating neurodegenerative diseases .

- Anticancer Activity : In a zebrafish model, compounds derived from 8-hydroxyquinoline exhibited potent growth inhibition against tumor cells. The trifluoromethylated analogs demonstrated enhanced efficacy compared to their non-substituted counterparts, with IC50 values as low as 0.087 µM .

- Antimicrobial Properties : Research has demonstrated that derivatives of 8-hydroxyquinoline possess antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics .

Propriétés

IUPAC Name |

8-(trifluoromethyl)quinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFYHOOSIBJQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.